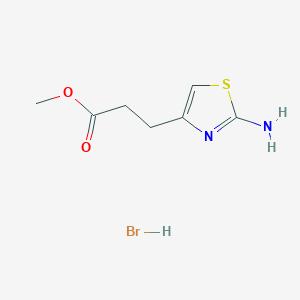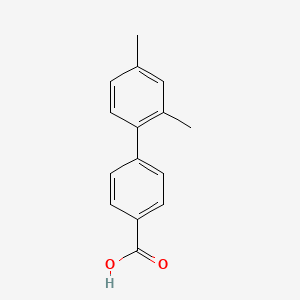![molecular formula C9H8Cl2N2O B3059761 4-[5-(Chloromethyl)isoxazol-3-yl]pyridine hydrochloride CAS No. 1255717-86-2](/img/structure/B3059761.png)
4-[5-(Chloromethyl)isoxazol-3-yl]pyridine hydrochloride
Übersicht
Beschreibung
“4-[5-(Chloromethyl)isoxazol-3-yl]pyridine hydrochloride” is a chemical compound with the empirical formula C9H8Cl2N2O . It is a part of the halogenated heterocycles group .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringClCC1=CC (C2=CC=NC=C2)=NO1. [H]Cl . This indicates that the compound contains a chloromethyl group attached to an isoxazole ring, which is further connected to a pyridine ring. Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 231.08 .Wissenschaftliche Forschungsanwendungen
Synthesis of Isoxazoles:
- Rosa et al. (2008) described the regioselective synthesis of 3- and 5-substituted isoxazoles using β-dimethylaminovinyl ketones and hydroxylamine hydrochloride, a process related to the synthesis of isoxazole derivatives (Rosa et al., 2008).
Heterocyclic Compound Synthesis:
- El‐Badawi et al. (2008) reported the synthesis of new pyridyl-5-one derivatives by reacting 3-(pyridin-3-yl)isoxazol-5(4H)-one with various aryl aldehydes. This synthesis contributes to the development of heterocyclic compounds (El‐Badawi et al., 2008).
Electrochromic Properties:
- The electrochemical and optical properties of electrochromic 3-aryl-4,5-bis(pyridin-4-yl)isoxazoles derivatives were investigated by Chicheva et al. (2019). These studies are significant for the development of electrochromic materials (Chicheva et al., 2019).
Synthesis of Highly Functionalized Derivatives:
- Ruano et al. (2005) discussed the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates as a scaffold for creating highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives (Ruano et al., 2005).
Antibacterial Properties:
- Oza et al. (2011) synthesized a ligand with pyridine-4-yl and isoxazole fragments and explored its antibacterial properties, demonstrating potential applications in antimicrobial research (Oza et al., 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 4-[5-(chloromethyl)-3-isoxazolyl]pyridine hydrochloride are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
The presence of a chloromethyl group could potentially allow for alkylation of target molecules, leading to changes in their function .
Result of Action
The molecular and cellular effects of 4-[5-(chloromethyl)-3-isoxazolyl]pyridine hydrochloride’s action are currently unknown
Eigenschaften
IUPAC Name |
5-(chloromethyl)-3-pyridin-4-yl-1,2-oxazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O.ClH/c10-6-8-5-9(12-13-8)7-1-3-11-4-2-7;/h1-5H,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYRGMXDNNMUFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=C2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255717-86-2 | |
| Record name | Pyridine, 4-[5-(chloromethyl)-3-isoxazolyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



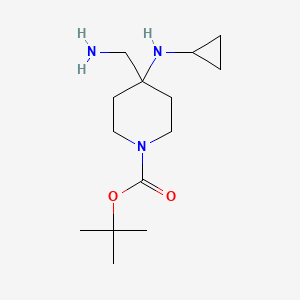
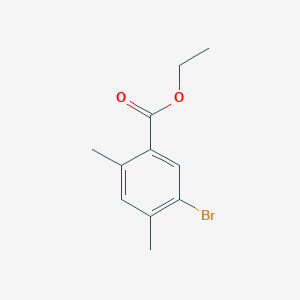
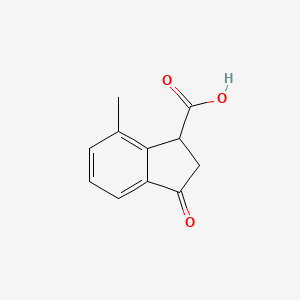

![tert-Butyl {[4-(3-fluorophenyl)piperidin-4-yl]methyl}carbamate](/img/structure/B3059687.png)
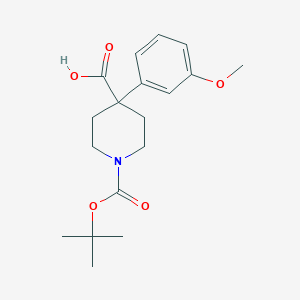
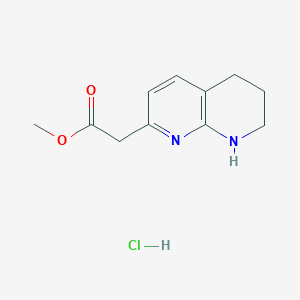
![tert-Butyl 7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3059692.png)
![2-(1'-(tert-Butoxycarbonyl)-5,6-dimethoxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B3059693.png)
![tert-Butyl 3-amino-7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3059694.png)

